molecular formula C17H17N5OS B2974549 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 2034618-76-1

3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2974549
CAS No.: 2034618-76-1
M. Wt: 339.42
InChI Key: WPOALNIEQIJZJQ-UHFFFAOYSA-N
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Description

3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide (CAS: 1798721-16-0, molecular formula: C₁₂H₁₃N₅O) is a synthetic compound featuring a 1,2,3-triazole ring linked to an azetidine (four-membered saturated ring) core. The azetidine is further substituted with a carboxamide group bound to a thiophen-2-ylmethyl moiety. This structure combines conformational rigidity from the azetidine ring with the aromatic and electronic properties of the triazole and thiophene groups, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic interactions .

Properties

IUPAC Name

3-(4-phenyltriazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(18-9-15-7-4-8-24-15)21-10-14(11-21)22-12-16(19-20-22)13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOALNIEQIJZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The phenyl group can be introduced through subsequent reactions involving benzene derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The azetidine ring can be reduced to form a piperidine derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles like nitric acid (HNO3) or halogens (Cl2, Br2).

Major Products Formed:

  • Oxidation: 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide sulfoxide or sulfone.

  • Reduction: 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide.

  • Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: Its biological activity has been explored in antimicrobial and antioxidant studies, showing potential for developing new therapeutic agents.

  • Medicine: The compound's triazole ring is known for its antifungal and antibacterial properties, making it a candidate for drug development.

  • Industry: Its unique structure and reactivity make it useful in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through π-π interactions, while the azetidine ring contributes to the overall molecular conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Azetidine Substituents

  • N-(2-Chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS: 1903542-83-5): Molecular formula: C₁₈H₁₆ClN₅O. Key difference: The thiophen-2-ylmethyl group is replaced with a 2-chlorophenyl substituent.
  • N-(Thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS: 1795421-37-2): Molecular formula: C₁₂H₁₅N₅OS. Key difference: Azetidine is replaced with a five-membered pyrrolidine ring.

Triazole-Containing Derivatives with Alternative Backbones

  • 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide (CAS: 21203305): Molecular formula: C₁₇H₁₆N₄O. Key difference: An acetamide backbone replaces the azetidine-carboxamide scaffold. Crystallographic data reveal intermolecular N-H⋯O hydrogen bonding, suggesting solid-state stability differences .
  • 1,3,4-Thiadiazole and Thiazole Derivatives (e.g., compounds 9b, 12a) :

    • Example : 9b (IC₅₀ = 2.94 µM against HepG2 cells) features a thiadiazole core.
    • Key difference : Thiadiazole/thiazole rings introduce sulfur atoms, altering electronic properties and enhancing interactions with metal ions or cysteine residues in enzymes. The target compound’s azetidine-carboxamide may offer superior solubility due to the polar carboxamide group .

Biological Activity

The compound 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to synthesize current research findings on the biological activity of this specific compound.

Chemical Structure

The molecular structure of the compound can be denoted as follows:

C15H15N5OS\text{C}_{15}\text{H}_{15}\text{N}_5\text{OS}

This structure features a triazole ring, an azetidine moiety, and a thiophene group, which are key components contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Reference
HepG24.37 ± 0.7
A5498.03 ± 0.5

These values suggest that the compound may inhibit cancer cell proliferation effectively when compared to standard treatments like cisplatin.

The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways involved in cancer cell growth. For example:

  • Inhibition of RNA and DNA synthesis : Some triazole derivatives disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Targeting specific kinases : The heteroatoms in the thiadiazole ring can interact with kinases that play critical roles in tumorigenesis .

Other Biological Activities

Beyond anticancer properties, triazole derivatives have demonstrated a range of other biological activities:

  • Antimicrobial Effects : Triazoles have shown efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Properties : Some studies report that these compounds can reduce inflammation comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have highlighted the potential of triazole derivatives in drug discovery:

  • Study on HepG2 and A549 Cell Lines :
    • Researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxicity against HepG2 and A549 cell lines.
    • The promising IC50 values indicated potential for further development as anticancer agents .
  • Molecular Docking Studies :
    • Molecular docking analyses have been performed to predict the binding affinity of triazole compounds with target proteins such as dihydrofolate reductase (DHFR). The binding energy values correlate well with observed biological activities .

Q & A

Q. What are the recommended synthetic routes for 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Key steps include:
  • Functionalization of azetidine-1-carboxamide with propargyl bromide.
  • Reaction with 4-phenyl-1H-1,2,3-triazole-1-azide under CuSO₄/Na ascorbate conditions.
  • Purification via column chromatography (hexane/ethyl acetate gradient).
    Yield: ~65–75% (based on analogous triazole-azetidine syntheses) .

Table 1 : Representative Reaction Conditions

StepReagentsSolventCatalystYield (%)
Triazole formationNaN₃, CuSO₄DMF/H₂OSodium ascorbate70
Amide couplingThiophen-2-ylmethylamineDCMEDC/HOBt68

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C=N, ~1550 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Key signals include azetidine protons (δ 3.8–4.2 ppm) and thiophene protons (δ 6.8–7.2 ppm).
  • HRMS : Match experimental [M+H]⁺ with theoretical mass (e.g., C₁₉H₂₀N₆OS: 396.1424).
  • Elemental Analysis : ≤0.4% deviation for C, H, N .

Q. What structural features influence its reactivity or pharmacological potential?

  • Methodological Answer :
  • The 1,2,3-triazole moiety enhances metabolic stability and facilitates π-π stacking in target binding.
  • The thiophene group improves lipophilicity and may modulate CNS penetration.
  • The azetidine ring introduces conformational rigidity, favoring selective interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and target binding?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy-efficient pathways .
  • Molecular Docking : Perform AutoDock/Vina simulations to predict binding poses with targets (e.g., kinase enzymes). Prioritize compounds with ΔG < -8 kcal/mol .
  • MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .

Q. How to resolve contradictory spectral data during characterization?

  • Methodological Answer :
  • Case Example : If ¹H NMR shows unexpected splitting in the azetidine region:

Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃).

Perform COSY/NOESY to assess conformational dynamics.

Compare with analogous azetidine derivatives (e.g., 3-(4-phenyltriazolyl)-N-benzylazetidine) .

  • Table 2 : Common Pitfalls in Spectral Analysis
IssueResolution
Overlapping peaksUse 2D NMR (HSQC, HMBC)
Impurity signalsRecrystallize (ethanol/water)

Q. What strategies improve regioselectivity in triazole-azetidine coupling?

  • Methodological Answer :
  • Click Chemistry : Optimize Cu(I) concentration (0.1–1.0 eq.) to favor 1,4-regioisomers.
  • Solvent Effects : Use t-BuOH/H₂O (1:1) to enhance solubility and reduce side products.
  • Microwave Assistance : Reduce reaction time (30 min vs. 24 hrs) with 80°C pulses .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Variations : Modify substituents on:

Phenyl ring (e.g., electron-withdrawing groups for enhanced electrophilicity).

Thiophene (e.g., methyl vs. halogen substitutions).

  • Assays : Test against kinase panels (IC₅₀) and measure LogP/Papp for bioavailability .

Q. What in vitro models are suitable for evaluating its anti-tubercular activity?

  • Methodological Answer :
  • Mycobacterium smegmatis : Screen MIC values (µg/mL) using resazurin microplate assay.
  • Cytotoxicity : Validate selectivity via HEK293 cell viability (CC₅₀ > 50 µM).
  • Synergy Testing : Combine with rifampicin/isoniazid to assess fractional inhibitory concentration (FIC) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Methodological Answer :
  • Variables to Control :

Assay Conditions : pH, serum concentration (e.g., 10% FBS vs. serum-free).

Compound Stability : Test degradation via HPLC at 24/48 hrs.

  • Meta-Analysis : Use PubChem BioActivity data to compare IC₅₀ ranges (e.g., 0.5–10 µM) .

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